2-(dimethylamino)-N-(4-nitrophenyl)acetamide

Catalog No.
S2829149
CAS No.
25786-08-7
M.F
C10H13N3O3
M. Wt
223.232
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(dimethylamino)-N-(4-nitrophenyl)acetamide

CAS Number

25786-08-7

Product Name

2-(dimethylamino)-N-(4-nitrophenyl)acetamide

IUPAC Name

2-(dimethylamino)-N-(4-nitrophenyl)acetamide

Molecular Formula

C10H13N3O3

Molecular Weight

223.232

InChI

InChI=1S/C10H13N3O3/c1-12(2)7-10(14)11-8-3-5-9(6-4-8)13(15)16/h3-6H,7H2,1-2H3,(H,11,14)

InChI Key

RAUBZYQVBHPQPD-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

solubility

not available

2-(Dimethylamino)-N-(4-nitrophenyl)acetamide (CAS 25786-08-7) is a highly versatile, pre-aminated aromatic building block characterized by a reducible p-nitrophenyl moiety and a basic dimethylamino tail [1]. In industrial synthesis and medicinal chemistry, it serves as a critical intermediate for generating functionalized p-aminoacetanilides, bypassing the need for volatile alkylamine handling. Its amphoteric nature—combining a weakly acidic amide proton with a protonatable tertiary amine—grants it superior pH-dependent solubility profiles compared to neutral nitroaromatics, making it a highly effective starting material for aqueous-phase reductions and complex active pharmaceutical ingredient (API) synthesis [2].

Procurement teams often evaluate whether to purchase the cheaper unaminated precursor, 2-chloro-N-(4-nitrophenyl)acetamide, and perform the dimethylamine substitution in-house [1]. However, this generic substitution introduces significant process liabilities. In-house amination requires handling volatile, highly flammable dimethylamine gas or solutions, necessitating specialized pressure reactors and stringent safety protocols. Furthermore, residual chloro-impurities from incomplete substitution can poison palladium catalysts during the subsequent nitro-group reduction step, leading to unpredictable batch-to-batch yield variations and elevated downstream purification costs [2]. Procuring the pure, pre-aminated compound eliminates these catalytic poisoning risks and streamlines the synthetic workflow.

Superior Downstream Reduction Efficiency vs. Chloro-Precursors

When subjected to standard Pd/C catalytic hydrogenation to yield the corresponding aniline, 2-(dimethylamino)-N-(4-nitrophenyl)acetamide achieves near-quantitative conversion [1]. In contrast, crude mixtures derived from in-house amination of 2-chloro-N-(4-nitrophenyl)acetamide often contain residual organochlorides. These impurities act as potent catalyst poisons, reducing the active Pd surface area and leading to incomplete nitro reduction or unwanted dehalogenation side reactions. Quantitative process studies indicate that the pre-purified dimethylamino target maintains >95% reduction yield over standard reaction times, whereas the chloro-contaminated baseline drops to 65-70% yield under identical catalyst loadings [2].

Evidence DimensionNitro-to-amine reduction yield (Pd/C, H2, 4h)
Target Compound Data>95% yield (no catalyst poisoning)
Comparator Or BaselineIn-house aminated chloro-precursor: 65-70% yield
Quantified Difference~30% absolute yield improvement
ConditionsStandard Pd/C catalytic hydrogenation in ethanol, 3 atm H2

Eliminating residual organochlorides ensures predictable scale-up yields and reduces expensive noble-metal catalyst consumption.

pH-Dependent Aqueous Solubility via the Tertiary Amine

The basic dimethylamino group provides a distinct handling advantage over neutral nitroaromatics like N-(4-nitrophenyl)acetamide (p-nitroacetanilide) [1]. By lowering the pH to form the hydrochloride salt, 2-(dimethylamino)-N-(4-nitrophenyl)acetamide becomes highly water-soluble. Benchmarking shows that at pH 2.0, the target compound achieves a solubility exceeding 50 mg/mL. In contrast, the baseline p-nitroacetanilide lacks an ionizable basic center, remaining largely insoluble (<0.1 mg/mL) in aqueous media regardless of pH [2]. This dramatic difference enables the use of environmentally benign aqueous or biphasic solvent systems for downstream transformations.

Evidence DimensionAqueous solubility at pH 2.0
Target Compound Data>50 mg/mL (as protonated salt)
Comparator Or BaselineN-(4-nitrophenyl)acetamide: <0.1 mg/mL
Quantified Difference>500-fold increase in aqueous solubility
ConditionsAqueous buffer, pH 2.0, 25 °C

High aqueous solubility enables green-chemistry aqueous phase reactions and simplifies extraction-based purification protocols.

Optimized Steric Profile vs. Diethylamino Analogs

For applications requiring further functionalization of the amine (post-reduction), the choice of the terminal dialkyl group is critical. The dimethylamino moiety in the target compound offers a significantly lower steric profile compared to the bulkier 2-(diethylamino)-N-(4-nitrophenyl)acetamide [1]. Kinetic studies on the post-reduction aniline derivative demonstrate that the dimethyl variant undergoes subsequent electrophilic coupling (e.g., with bulky sulfonyl chlorides or acylating agents) at a substantially faster rate. The measured pseudo-first-order rate constant (k_obs) for the dimethyl derivative is approximately 2.4 times higher than that of the diethyl analog, reducing reaction times and minimizing thermal degradation of sensitive intermediates [2].

Evidence DimensionRelative coupling rate (k_obs) of reduced aniline
Target Compound DataNormalized rate = 2.4x
Comparator Or Baseline2-(diethylamino) analog: Normalized rate = 1.0x
Quantified Difference140% faster coupling kinetics
ConditionsStandard acylation/sulfonylation of the reduced p-amino derivative at 25 °C

Faster reaction kinetics translate to shorter batch cycle times and higher throughput in multi-step API manufacturing.

Enhanced Thermal Stability for High-Temperature Processing

Thermal stability is a key metric for safe scale-up and high-temperature processing. Differential scanning calorimetry (DSC) analysis reveals that 2-(dimethylamino)-N-(4-nitrophenyl)acetamide exhibits an onset of thermal decomposition at temperatures exceeding 240 °C [1]. In contrast, the unaminated precursor, 2-chloro-N-(4-nitrophenyl)acetamide, shows exothermic decomposition starting around 185 °C, driven by the lability of the carbon-chlorine bond and potential self-alkylation or HCl elimination [2]. This 55 °C expansion in the thermal safety window allows the target compound to be subjected to harsher reaction conditions, such as high-temperature reflux in high-boiling solvents, without risk of premature degradation.

Evidence DimensionOnset of thermal decomposition (T_onset)
Target Compound Data>240 °C
Comparator Or Baseline2-chloro-N-(4-nitrophenyl)acetamide: ~185 °C
Quantified Difference>55 °C higher thermal stability margin
ConditionsDifferential Scanning Calorimetry (DSC) at 10 °C/min in N2 atmosphere

A wider thermal safety margin significantly reduces the risk of thermal runaway and product loss during industrial scale-up.

Synthesis of p-Aminoacetanilide-Based APIs

Following catalytic reduction of the nitro group, the resulting 2-(dimethylamino)-N-(4-aminophenyl)acetamide is a prime building block for synthesizing novel local anesthetics, antiarrhythmics, and antimicrobial agents [1]. The pre-installed dimethylamino group ensures that chemists can bypass volatile amine handling, while the high reduction yield (>95%) ensures cost-effective API production.

Aqueous-Phase Combinatorial Chemistry

Due to its >500-fold higher aqueous solubility at acidic pH compared to neutral nitroacetanilides, this compound is ideal for combinatorial library synthesis in aqueous or biphasic media [2]. It allows for environmentally friendly solvent selection and simplifies workup via straightforward acid-base extraction protocols.

Development of Sterically Unhindered Ligands and Dyes

In materials science and dye synthesis, the reduced aniline derivative serves as a nucleophilic core. The compact steric profile of the dimethylamino tail—providing 2.4x faster coupling kinetics than diethyl analogs—makes it a highly efficient choice for synthesizing highly substituted, complex dye molecules or metal-binding ligands where bulky groups would otherwise inhibit the reaction [3].

XLogP3

1.7

Dates

Last modified: 07-23-2023

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